Vandetanib

Catalog No.
S613039
CAS No.
443913-73-3
M.F
C22H24BrFN4O2
M. Wt
475.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vandetanib

CAS Number

443913-73-3

Product Name

Vandetanib

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

Molecular Formula

C22H24BrFN4O2

Molecular Weight

475.4 g/mol

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)

InChI Key

UHTHHESEBZOYNR-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC

Solubility

In water, 330 uM (pH 7.4); approx 650 uM (pH approx 6.5)

Synonyms

caprelsa, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine, vandetanib, Zactima, ZD 6474, ZD-6474, ZD6474

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC

Application of Vandetanib in Asthma Treatment

Specific Scientific Field: Respiratory Pharmacology

Summary of the Application: Vandetanib, a small-molecule tyrosine kinase inhibitor, has been investigated for its potential therapeutic benefits in asthma . It was primarily used in a range of lung cancers by inhibiting the vascular endothelial growth factor receptor 2 .

Methods of Application or Experimental Procedures: The study involved both in vivo and in vitro experiments. The in vivo experiments included the establishment of an asthma model, measurement of airway resistance, and histological analysis to confirm the anti-contractile and anti-inflammatory effects of Vandetanib . In vitro experiments, including measurement of muscle tension and whole-cell patch-clamp recording, were used to explore the underlying molecular mechanism .

Results or Outcomes: The in vivo experiments in an asthmatic mouse model showed that Vandetanib could significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion, and remodeling . Vandetanib was able to relax the precontracted rings of the mouse trachea via calcium mobilization which was regulated by specific ion channels .

Application of Vandetanib in Hypoxia

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Vandetanib derivatives containing nitroimidazole groups were designed and prepared as tyrosine kinase inhibitors in normoxia and hypoxia .

Methods of Application or Experimental Procedures: The study involved the design and synthesis of Vandetanib derivatives containing nitroimidazole groups . Preliminary biological tests were conducted to evaluate the inhibitory activities of these compounds over A549/H446 cells in hypoxia .

Results or Outcomes: Some target compounds exhibited excellent EGFR inhibitory activities and anti-proliferative over A549/H446 cells in hypoxia . Several of the compounds demonstrated better bioactivity than Vandetanib in VEGF gene expression inhibition . One of the compounds, 16f, showed excellent IC 50 value (1.64 μmol/L), and the inhibition ratios over A549 and H446 cells were 62.01% and 59.86% at the concentration of 0.5 μM in hypoxia, respectively .

Application of Vandetanib in Liver Cancer Treatment

Specific Scientific Field: Oncology

Summary of the Application: Vandetanib, a multikinase inhibitor, has been studied for its potential to suppress tumor development and improve the prognosis of liver cancer .

Methods of Application or Experimental Procedures: The study involved evaluating the effects of Vandetanib on the proliferation of human umbilical vein endothelial cells (HUVEC) and three hepatoma cell lines, as well as the phosphorylation of VEGFR-2 and EGFR in these cells . Mice were implanted with hepatoma cells subcutaneously or orthotopically in the liver and treated with 50 or 75 mg/kg Vandetanib .

Results or Outcomes: Vandetanib suppressed phosphorylation of VEGFR-2 in HUVECs and EGFR in hepatoma cells and inhibited cell proliferation . In tumor-bearing mice, Vandetanib suppressed phosphorylation of VEGFR-2 and EGFR in tumor tissues, significantly reduced tumor vessel density, enhanced tumor cell apoptosis, suppressed tumor growth, improved survival, and reduced the number of intrahepatic metastases .

Application of Vandetanib in Medullary Thyroid Cancer (MTC) Treatment

Specific Scientific Field: Endocrinology

Summary of the Application: Vandetanib is a small-molecule inhibitor of vascular endothelial growth factor receptor, epidermal growth factor receptor, and receptor tyrosine kinase signaling pathways, which are involved in the pathogenesis of medullary thyroid cancer (MTC) .

Methods of Application or Experimental Procedures: Vandetanib is administered orally and has been widely used in the treatment of medullary thyroid cancer .

Results or Outcomes: Vandetanib has been shown to be effective in the treatment of symptomatic or progressive MTC in patients with surgically unresectable, locally advanced, or metastatic disease .

Vandetanib is a potent multi-kinase inhibitor primarily used in the treatment of medullary thyroid cancer, particularly in patients with unresectable locally advanced or metastatic disease. It acts by inhibiting several key receptors involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptor, the epidermal growth factor receptor, and the rearranged during transfection tyrosine kinase. The chemical structure of vandetanib is represented as N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine, with a molecular formula of C22H24BrFN4O2 and a CAS number of 443913-73-3 .

Vandetanib's mechanism of action involves targeting specific tyrosine kinases. These enzymes play a role in transmitting signals within cells that regulate growth, survival, and blood vessel formation (angiogenesis) []. By inhibiting these kinases, vandetanib may disrupt these signaling pathways and hinder cancer cell proliferation and tumor growth [].

Vandetanib is a prescription drug and can cause severe side effects. Research on its safety profile is ongoing. Some reported side effects include rash, diarrhea, hypertension (high blood pressure), and QT prolongation (a heart rhythm abnormality) [].

Vandetanib exhibits significant biological activity by inhibiting tumor angiogenesis and cell proliferation. Its mechanism includes:

  • Inhibition of Vascular Endothelial Growth Factor Receptor: This action prevents endothelial cell migration and new blood vessel formation.
  • Inhibition of Epidermal Growth Factor Receptor: This contributes to reduced tumor growth.
  • Inhibition of Rearranged During Transfection Tyrosine Kinase: Particularly relevant in certain types of thyroid cancer.

The drug has demonstrated efficacy in clinical trials, leading to its approval for use in specific cancer types .

  • Formation of the Quinazoline Core: This involves cyclization reactions to construct the quinazoline framework.
  • Bromination and Fluorination: Introduction of bromine and fluorine substituents on the aromatic ring.
  • Methoxy Group Addition: The methoxy groups are introduced via methylation reactions.
  • Piperidine Derivative Formation: Final steps involve attaching the piperidine moiety to complete the structure.

The synthesis is characterized by careful control of reaction conditions to yield high purity products suitable for pharmaceutical use .

Vandetanib has been shown to interact with several transporters and enzymes which can affect its pharmacokinetics:

  • Transporter Interactions: It is a substrate for OATP1B1 and OATP1B3 transporters, which can lead to drug-drug interactions affecting hepatic disposition.
  • Enzyme Interactions: Strong inducers or inhibitors of CYP3A4 can significantly alter vandetanib levels, impacting its therapeutic efficacy and safety profile .

Adverse effects related to these interactions include prolongation of the QT interval, necessitating careful monitoring during treatment .

Similar Compounds

Several compounds exhibit similar mechanisms or therapeutic profiles to vandetanib. Below is a comparison highlighting their unique characteristics:

Compound NameMechanism of ActionIndicationsUnique Features
ImatinibTyrosine kinase inhibitor targeting BCR-ABLChronic myeloid leukemiaFirst-in-class drug; specific for BCR-ABL
NilotinibTyrosine kinase inhibitor targeting BCR-ABLChronic myeloid leukemiaMore potent than imatinib; second-line therapy
SorafenibMulti-kinase inhibitorRenal cell carcinomaTargets multiple receptors including VEGFR
LenvatinibMulti-targeted tyrosine kinase inhibitorThyroid cancerEffective against both vascular endothelial growth factor receptors and fibroblast growth factor receptors
CabozantinibTyrosine kinase inhibitor targeting MET and VEGFRMedullary thyroid cancerBroad spectrum activity against multiple kinases

Vandetanib's unique combination of targeting multiple pathways involved in tumor growth distinguishes it from these compounds, particularly its specific action against RET tyrosine kinases relevant in thyroid cancers .

VEGFR-2 Inhibition Pathway

Vandetanib exerts potent antiangiogenic effects through selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical driver of tumor angiogenesis. By binding to the ATP-binding pocket of VEGFR-2 with an inhibitory concentration (IC50) of 0.04 μM [5], vandetanib blocks downstream signaling cascades, including phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) [2]. This inhibition disrupts endothelial cell proliferation and migration, effectively starving tumors of oxygen and nutrients.

In preclinical models, vandetanib reduced microvessel density in xenograft tumors by 60–70% compared to controls [2]. Its prolonged half-life (~10 days) [1] ensures sustained suppression of VEGFR-2, making it particularly effective in tumors with high VEGF-A expression, such as medullary thyroid carcinoma (MTC) [6].

EGFR Signaling Suppression Mechanisms

The epidermal growth factor receptor (EGFR) pathway is another key target, with vandetanib demonstrating an IC50 of 0.5 μM against EGFR kinase activity [5]. Inhibition occurs through competitive binding at the tyrosine kinase domain, preventing autophosphorylation and subsequent activation of signal transducer and activator of transcription 3 (STAT3) and mitogen-activated protein kinase (MAPK) [3].

In head and neck squamous cell carcinoma (HNSCC) models, vandetanib treatment reduced phosphorylated EGFR levels by >40% at 1 μM and >90% at 3 μM concentrations [3]. This suppression correlates with decreased production of angiogenic factors like VEGF, as STAT3-mediated transcription of VEGF promoters is inhibited [3]. Notably, vandetanib’s dual EGFR/VEGFR-2 blockade creates synergistic anti-tumor effects, as shown by its superior efficacy compared to single-pathway inhibitors like gefitinib (EGFR-selective) or vatalanib (VEGFR-selective) [2].

RET Tyrosine Kinase Targeting

Rearranged during transfection (RET) proto-oncogene inhibition represents a cornerstone of vandetanib’s activity in MTC. With an IC50 of 100 nM for RET [5], the drug effectively suppresses RET autophosphorylation, disrupting downstream survival signals such as phosphatidylinositol 3-kinase (PI3K)/Akt and RAS/ERK pathways [6].

Structural studies reveal that vandetanib stabilizes RET in an inactive conformation by forming hydrogen bonds with residues in the hinge region (e.g., Val804) [4]. However, resistance can arise via secondary mutations like S904F in the activation loop, which increases ATP affinity by 3-fold and reduces drug binding through allosteric effects [4]. Despite this, vandetanib remains clinically effective in 80–90% of RET-driven MTC cases [6].

Secondary Molecular Targets

Beyond its primary targets, vandetanib exhibits activity against:

  • VEGFR-3 (IC50 = 110 nM) [6], modulating lymphatic metastasis
  • VEGFR-1 (weak inhibition) [1], potentially augmenting antiangiogenic effects
  • Platelet-derived growth factor receptor β (PDGFR-β) (IC50 = 1.1 μM) [5], contributing to stromal targeting
TargetIC50 (μM)Biological Effect
VEGFR-20.04Antiangiogenesis
EGFR0.5Tumor cell proliferation arrest
RET0.1Oncogenic signaling inhibition
VEGFR-30.11Lymphangiogenesis suppression

Comparative Mechanistic Analysis with Other Tyrosine Kinase Inhibitors

Vandetanib’s multitargeted profile distinguishes it from first-generation inhibitors:

  • Gefitinib (EGFR-selective): While gefitinib reduces EGFR phosphorylation by 90% at 0.1 μM [3], it lacks antiangiogenic effects, resulting in lower efficacy in VEGF-driven tumors [2].
  • Sunitinib (VEGFR/PDGFR-focused): Sunitinib’s shorter half-life (40–60 hours) necessitates daily dosing, unlike vandetanib’s weekly regimen [1] [6].
  • Cabozantinib (RET/MET inhibitor): Although both target RET, cabozantinib’s MET inhibition increases bone metastasis control but elevates toxicity risks [6].

In vivo studies demonstrate vandetanib’s superior tumor growth inhibition (70% vs. 45% for gefitinib) in EGFR-mutant lung cancer models [2], underscoring the therapeutic advantage of dual pathway blockade.

Vandetanib functions as an adenosine triphosphate-competitive inhibitor that targets the conserved ATP-binding pocket within receptor tyrosine kinases [1] [2]. The molecular mechanism involves direct competition with ATP for access to the catalytic domain, preventing phosphorylation cascade initiation [3].

The quinazoline core structure of vandetanib represents the primary pharmacophore responsible for ATP-binding site recognition [4] [5]. Crystallographic analysis reveals that the nitrogen-1 position of the quinazoline ring forms a critical hydrogen bond with the backbone amide of methionine 793 in the hinge region of epidermal growth factor receptor [5] [6]. This interaction mimics the adenine base of ATP, providing both binding affinity and positional specificity [4].

The hinge region interaction pattern demonstrates remarkable conservation across vandetanib target kinases [7] [8]. In RET kinase, the quinazoline nitrogen establishes hydrogen bonding with alanine 807, while maintaining similar geometric constraints observed in epidermal growth factor receptor binding [8]. However, vandetanib exhibits weaker hinge interaction compared to newer generation inhibitors, forming only one hydrogen bond versus the multiple interactions characteristic of more selective compounds [8].

Hydrophobic pocket utilization distinguishes vandetanib from ATP in terms of binding reach and specificity [4]. The aniline moiety extends deep into hydrophobic regions I and II of the ATP-binding cleft, forming extensive CH-π interactions with aliphatic residues including leucine, valine, alanine, and glycine [4]. These interactions are unavailable to the natural ATP substrate, contributing significantly to vandetanib binding energy and selectivity [4].

The binding affinity parameters demonstrate strong correlation with kinase selectivity profiles [1]. Kinetic analysis reveals a Ki value of 11.57 nM for wild-type RET, compared to 43.09 nM for resistant S904F mutant [1]. This ATP-competitive mechanism becomes compromised when mutations increase ATP affinity, as observed with the S904F variant that exhibits enhanced catalytic efficiency toward ATP [1].

Molecular dynamics simulations indicate that vandetanib binding induces conformational changes affecting the glycine-rich loop and activation loop regions [1]. These allosteric effects influence ATP-binding capacity through regulation of phenylalanine 735 side chain positioning, which governs transition between ATP-binding competent and blocked conformations [1].

Kinase Selectivity Spectrum

Vandetanib demonstrates multi-targeted kinase inhibition with distinct selectivity preferences across the receptor tyrosine kinase family [9] [10] [11]. Primary targets include vascular endothelial growth factor receptor-2 with an IC50 of 40 nM, vascular endothelial growth factor receptor-3 at 110 nM, and RET kinase at less than 100 nM [10] [11]. Secondary target epidermal growth factor receptor exhibits moderate sensitivity with an IC50 of 500 nM [10] [11].

The kinase selectivity profile reveals significant discrimination against related receptor tyrosine kinases [9]. Vascular endothelial growth factor receptor-1, platelet-derived growth factor receptor-β, SRC, ABL, and fibroblast growth factor receptor all demonstrate IC50 values exceeding 1000 nM, indicating greater than 10-fold selectivity versus primary targets [9] [10]. This selectivity pattern contributes to the therapeutic window and reduced off-target toxicity profile [9].

Comparative kinase profiling studies position vandetanib within the broader landscape of multi-targeted inhibitors [12]. Analysis of 270 kinases demonstrates that vandetanib maintains greater overall residual kinase activity compared to less selective agents like sunitinib [12]. While tivozanib exhibits superior potency against vascular endothelial growth factor receptor-2, vandetanib demonstrates more balanced activity across its primary target spectrum [12].

Structure-activity relationship analysis reveals that the 4-anilinoquinazoline scaffold provides the foundation for kinase selectivity [5] [6]. The bromine and fluorine substituents on the aniline moiety enhance binding affinity through halogen bonding interactions, while the methoxy group at position 6 and methylpiperidine substituent at position 7 contribute to selectivity discrimination [13].

Resistance mutation profiles demonstrate differential impacts on kinase selectivity [1] [14]. The V804M mutation in RET confers specific resistance to vandetanib anti-RET activity while preserving sensitivity to other targeted kinases [14]. Conversely, the S904F activation loop mutation affects ATP affinity globally, reducing vandetanib effectiveness across all targeted kinases through enhanced ATP competition [1].

Binding kinetics analysis reveals that vandetanib exhibits reversible, non-covalent inhibition with rapid association and dissociation rates [15]. Pre-incubation studies demonstrate that vandetanib does not function as a slow-binding inhibitor, reaching equilibrium within 15 minutes of exposure [15]. This kinetic profile allows for dynamic regulation of kinase activity based on drug concentration fluctuations [15].

Downstream Signaling Pathway Modifications

Vandetanib-mediated receptor inhibition triggers comprehensive downstream signaling cascade disruption affecting multiple proliferative and survival pathways [16] [17]. The mitogen-activated protein kinase pathway represents a primary target, with vandetanib producing dose-dependent inhibition of ERK1/2 phosphorylation in responsive cell lines [16] [17] [18].

MAPK/ERK pathway suppression occurs through direct inhibition of upstream receptor tyrosine kinases [17] [18]. In glioma cells, vandetanib treatment at concentrations as low as 2 μM produces nearly complete abrogation of EGFR tyrosine phosphorylation at Tyr845, with significant reduction at Tyr1068, Tyr1086, Tyr1148, and Tyr1173 [17]. This receptor inhibition translates to marked suppression of phospho-ERK levels within 30 minutes of EGF stimulation [17].

The PI3K/AKT survival pathway demonstrates parallel sensitivity to vandetanib treatment [16] [17]. Immunoblot analysis reveals significant reduction in AKT phosphorylation following vandetanib exposure, contributing to reduced cell survival signals [16] [17]. This effect proves particularly pronounced in medullary thyroid cancer models, where AKT pathway inhibition correlates with therapeutic response [16].

PLCγ signaling disruption occurs secondary to receptor tyrosine kinase inhibition [17]. Vandetanib treatment produces activity suppression of PLCγ1, leading to impaired calcium signaling and reduced downstream proliferative responses [17]. This pathway modification contributes to the overall anti-proliferative effect observed in responsive tumor models [17].

JAK/STAT pathway modulation represents an unexpected finding in vandetanib-treated cells [16]. Reverse-phase protein array analysis demonstrates increased phosphorylation of NFκB-p65 following vandetanib treatment, suggesting potential compensatory pathway activation [16]. This finding indicates complex pathway cross-talk that may influence long-term therapeutic response [16].

Cell cycle regulatory protein expression undergoes dramatic alteration following vandetanib treatment [19] [20]. Transcriptional analysis reveals significant downregulation of cyclins D1, E2, A1, A2, B1, and B2, which regulate progression through G1, S, G2, and M phases respectively [19] [20]. This cyclin suppression occurs without corresponding changes in cyclin-dependent kinase expression, indicating selective targeting of cell cycle progression machinery [19] [20].

The RAS/RAF/MEK cascade experiences interruption through multiple mechanisms [21] [22]. In cholangiocarcinoma models, vandetanib effectively suppresses EGFR phosphorylation but fails to inhibit downstream MAPK phosphorylation in KRAS-mutant cell lines [22]. This observation suggests that oncogenic KRAS activation can bypass upstream receptor inhibition, maintaining proliferative signaling despite vandetanib treatment [22].

Metabolic pathway modifications accompany signaling cascade disruption [19]. Vandetanib treatment produces transcriptional downregulation of genes regulating glucose, DOPA, and thymidine metabolism, with corresponding functional decreases in pathway activity [19]. These metabolic changes correlate with G0/G1 cell cycle arrest and reduced proliferative capacity [19].

Cellular Response to Receptor Inhibition

Vandetanib treatment elicits diverse cellular responses that vary significantly based on cell type, receptor expression profiles, and drug concentration [23] [24] [25]. Endothelial cells demonstrate particular sensitivity to vandetanib-mediated vascular endothelial growth factor receptor inhibition, with migration suppression occurring at concentrations as low as 10 nM [26].

Growth arrest induction represents the predominant response in tumor cells expressing vandetanib target receptors [24] [20] [25]. Flow cytometric analysis reveals accumulation in G1 phase beginning as early as 24 hours post-treatment, with corresponding reduction in S-phase fraction [20] [25]. This cell cycle arrest occurs through cyclin downregulation rather than cyclin-dependent kinase inhibition [20].

Concentration-dependent response patterns demonstrate distinct thresholds for different cellular effects [24] [25]. Lower vandetanib concentrations (0.5-2.0 μM) primarily induce G1 phase accumulation and growth arrest, while higher concentrations (5-10 μM) trigger apoptosis induction through mitochondrial pathway activation [24] [25]. This concentration dependence provides therapeutic flexibility for achieving cytostatic versus cytotoxic effects [24].

Differentiation induction emerges as an unexpected cellular response in hematopoietic malignancies [23]. Vandetanib treatment produces alterations in surface marker expression consistent with maturation toward less proliferative phenotypes [23]. T-lineage acute lymphoblastic leukemia cells demonstrate increased CD28 expression and decreased CD69 levels, indicating progression toward mature T-cell characteristics [23].

Migration and invasion inhibition occurs through multiple molecular mechanisms [21] [25]. In non-small cell lung cancer models, vandetanib directly inhibits RET activity, influencing the Rho-JNK signaling pathway that controls cellular motility [21]. Overexpression of constitutively active Rho GTPase antagonizes vandetanib-mediated invasion suppression, confirming pathway specificity [21].

Angiogenesis disruption represents a critical cellular response in endothelial cell populations [27] [26]. Tube formation assays demonstrate 37% inhibition of angiogenic capacity following vandetanib treatment [27]. This anti-angiogenic effect involves reduced matrix metalloproteinase-2 and -9 expression, compromising extracellular matrix remodeling essential for vessel formation [27].

Autophagy induction emerges as a secondary cellular response mechanism [21]. Vandetanib treatment increases reactive oxygen species levels in lung cancer cells, triggering autophagosome formation [21]. Autophagy blockade enhances vandetanib-mediated cell death, suggesting that autophagy functions as a protective mechanism against therapeutic stress [21].

Nitric oxide production modulation affects endothelial cell function through complex mechanisms [28]. Vandetanib reduces constitutive nitric oxide bioavailability while preserving flow-mediated vasodilation responses [28]. This selective effect involves decreased serine 437 AKT phosphorylation and attenuated phosphatidylinositol 3-kinase signaling, resulting in reduced endothelial nitric oxide synthase activation [28].

Time-dependent response evolution demonstrates progressive cellular adaptation to vandetanib treatment [20] [25]. Initial responses (24-48 hours) involve growth arrest and signaling pathway inhibition, while extended treatment (72-120 hours) produces morphological changes and differentiation induction [20] [25]. Neuroblastoma models require 96-120 hours for maximal differentiation effects, indicating cell type-specific kinetics [25].

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

474.10667 g/mol

Monoisotopic Mass

474.10667 g/mol

Heavy Atom Count

30

LogP

log Kow = 5.0

Decomposition

Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Appearance

Solid powder

UNII

YO460OQ37K

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (80%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (80%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (80%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vandetanib is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Vandetanib is currently approved as an alternative to local therapies for both unresectable and disseminated disease. Because Vandetanib can prolong the Q-T interval, it is contraindicated for use in patients with serious cardiac complications such as congenital long QT syndrome and uncompensated heart failure.
FDA Label
Caprelsa is indicated for the treatment of aggressive and symptomatic medullary thyroid cancer (MTC) in patients with unresectable locally advanced or metastatic disease. Caprelsa is indicated in adults, children and adolescents aged 5 years and older. For patients in whom re-arranged-during-transfection(RET) mutation is not known or is negative, a possible lower benefit should be taken into account before individual treatment decision.
Treatment of medullary thyroid carcinoma

Livertox Summary

Vandetanib is a multi-kinase inhibitor that is used in the therapy of advanced or metastatic medullary thyroid cancer. Vandetanib therapy is commonly associated with transient elevations in serum aminotransferase during therapy, but has not been linked to cases of clinically apparent acute liver injury with jaundice.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Vandetanib
US Brand Name(s): Caprelsa
FDA Approval: Yes
Vandetanib is approved to treat: Medullary thyroid cancer that cannot be removed by surgery and is locally advanced or has metastasized (spread to other parts of the body).

Therapeutic Uses

Antineoplastic
Caprelsa is a kinase inhibitor indicated for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease. /Incuded in US product label/
Because of the risk of QT prolongation, torsades de pointes, and sudden death, the US Food and Drug Administration (FDA) required and has approved a Risk Evaluation and Mitigation Strategy (REMS) for vandetanib. Under the terms of the REMS program, vandetanib is available only under a restricted distribution program (Caprelsa REMS Program). Prescribers and pharmacies must be certified with the Caprelsa REMS Program before they can prescribe or dispense vandetanib. To be certified, prescribers must review the educational materials, agree to comply with the REMS requirements, and enroll in the program. Pharmacies that dispense vandetanib must enroll in the program, train their pharmacy staff to verify that each prescription is written by a certified prescriber before dispensing the drug to the patient, and agree to comply with the REMS requirements.
Vandetanib is used for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease; vandetanib is designated an orphan drug by the US Food and Drug Administration (FDA) for the treatment of this cancer.

Pharmacology

Mean IC50 of approximately 2.1 μg/mL.
Vandetanib is an orally bioavailable 4-anilinoquinazoline. Vandetanib selectively inhibits the tyrosine kinase activity of vascular endothelial growth factor receptor 2 (VEGFR2), thereby blocking VEGF-stimulated endothelial cell proliferation and migration and reducing tumor vessel permeability. This agent also blocks the tyrosine kinase activity of epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that mediates tumor cell proliferation and migration and angiogenesis.

ATC Code

L01XE
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE12 - Vandetani

Mechanism of Action

ZD-6474 is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor) and RET (REarranged during Transfection) tyrosine kinases. VEGFR- and EGFR-dependent signalling are both clinically validated pathways in cancer, including non-small-cell lung cancer (NSCLC). RET activity is important in some types of thyroid cancer, and early data with vandetanib in medullary thyroid cancer has led to orphan-drug designation by the regulatory authorities in the USA and EU.
In vitro, vandetanib inhibited epidermal growth factor (EGF)-stimulated receptor tyrosine kinase phosphorylation in tumor cells and endothelial cells and VEGF-stimulated tyrosine kinase phosphorylation in endothelial cells.
In vitro studies have shown that vandetanib inhibits the tyrosine kinase activity of the EGFR and VEGFR families, RET, BRK, TIE2, and members of the EPH receptor and Src kinase families. These receptor tyrosine kinases are involved in both normal cellular function and pathologic processes such as oncogenesis, metastasis, tumor angiogenesis, and maintenance of the tumor microenvironment. In addition, the N-desmethyl metabolite of the drug, representing 7 to 17.1% of vandetanib exposure, has similar inhibitory activity to the parent compound for VEGF receptors (KDR and Flt-1) and EGFR.
Oncogenic conversion of the RET /rearranged during transfection/ tyrosine kinase is a frequent feature of medullary thyroid carcinoma (MTC). Vandetanib is an ATP-competitive inhibitor of RET, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptors kinases. In this study, vandetanib mechanism of action in TT and MZ-CRC-1 human MTC cell lines, carrying cysteine 634 to tryptophan (C634W) and methionine 918 to threonine (M918T) RET mutation respectively /were studied/. Vandetanib blunted MTC cell proliferation and RET, Shc and p44/p42 mitogen-activated protein kinase (MAPK) phosphorylation. Single receptor knockdown by RNA interference showed that MTC cells depended on RET for proliferation. Adoptive expression of the vandetanib-resistant V804M RET mutant rescued proliferation of TT cells under vandetanib treatment, showing that RET is a key vandetanib target in these MTC cells. Upon RET inhibition, adoptive stimulation of EGFR partially rescued TT cell proliferation, MAPK signaling, and expression of cell-cycle-related genes. This suggests that simultaneous inhibition of RET and EGFR by vandetanib may overcome the risk of MTC cells to escape from RET blockade through compensatory over-activation of EGFR.
Rearranged during transfection (RET) is widely expressed in neuroblastoma (NB) and partly contributes to high metastatic potential and survival of NB. The aim of the present study was to investigate whether vandetanib (a RET inhibitor) inhibits proliferation, migration and invasion of NB cells in vitro. The effects of vandetanib on the proliferation, apoptosis and cell cycle and on RET phosphorylation of SK-N-SH and SH-SY5Y cells were evaluated in vitro. The migration and invasion potential of vandetanib-treated NB cells were analyzed using Transwell cell migration and invasion assays, respectively. qPCR, western blotting and immunofluorescence were used to detect mRNA and protein levels in NB cells treated with vandetanib. Our data demonstrated that vandetanib inhibits the proliferation of SK-N-SH and SH-SY5Y cells and that this inhibition is mediated by the induction of G1 phase cell cycle arrest at lower concentrations and by apoptosis at higher concentrations. In the presence of vandetanib, the migration and invasion of two NB cell lines were markedly decreased compared with the control group (p<0.01). In addition, our data showed that the levels of C-X-C chemokine receptor type 4 (CXCR4) and matrix metalloproteinase 14 (MMP14) mRNA expression in NB cell lines treated with vandetanib were significantly lower than those in the cells that were treated with vehicle (p<0.01) and similar results were obtained for protein levels as determined by western blotting and immunofluorescence analysis. Vandetanib may inhibit the proliferation, migration and invasion of NB cells in vitro. The potential mechanisms for the inhibition of NB migration and invasion by vandetanib may partly be attributed to the ability of vandetanib to suppress the expression of CXCR4 and MMP14 in human NB cells.
For more Mechanism of Action (Complete) data for Vandetanib (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Vapor Pressure

1.86X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

443913-73-3

Absorption Distribution and Excretion

Slow- peak plasma concentrations reached at a median 6 hours. On multiple dosing, Vandetanib accumulates about 8 fold with steady state reached after around 3 months.
About 69% was recovered following 21 days after a single dose of vandentanib. 44% was found in feces and 25% in urine.
Vd of about 7450 L.
Vandetanib binds to human serum albumin and a1-acid-glycoprotein with in vitro protein binding being approximately 90%. In ex vivo plasma samples from colorectal cancer patients at steady state exposure after 300 mg once daily, the mean percentage protein binding was 94%.
Within a 21-day collection period after a single dose of (14)C-vandetanib, approximately 69% was recovered with 44% in feces and 25% in urine. Excretion of the dose was slow and further excretion beyond 21 days would be expected based on the plasma half-life. Vandetanib was not a substrate of hOCT2 expressed in HEK293 cells. Vandetanib inhibits the uptake of the selective OCT2 marker substrate 14C-creatinine by HEK-OCT2 cells, with a mean IC50 of 2.1 ug/mL. This is higher than vandetanib plasma concentrations (0.81 ug/mL) observed after multiple dosing at 300 mg. Inhibition of renal excretion of creatinine by vandetanib provides an explanation for increases in plasma creatinine seen in human subjects receiving vandetanib.
Following oral administration of Caprelsa, absorption is slow with peak plasma concentrations typically achieved at a median of 6 hours, range 4-10 hours, after dosing. Vandetanib accumulates approximately 8-fold on multiple dosing with steady state achieved in approximately 3 months. Exposure to vandetanib is unaffected by food.
The protein binding of (14)C-Vandetanib in plasma of mice, rats, rabbits dogs and human was moderate, from 83 to 90%. The tissue distribution of vandetanib and/or metabolites in pigmented and non pigmented male rats after single oral dosing was slow but extensive, and consistent with the distribution pattern of a lipophilic compound. Highest concentrations of vandetanib and/or its metabolites were seen in the majority of tissues at 6-8 hours after administration. The distribution of radioactivity to brain was evident. Retention of radioactivity was seen in pigmented tissues indicating melanin affinity. A significant distribution of radioactivity was seen in milk of lactating rats and further on in the plasma of suckling pups.
For more Absorption, Distribution and Excretion (Complete) data for Vandetanib (8 total), please visit the HSDB record page.

Metabolism Metabolites

Unchanged vandentanib and metabolites vandetanib N-oxide and N-desmethyl vandetanib were detected in plasma, urine and feces. N-desmethyl-vandetanib is primarily produced by CYP3A4, and vandetanib-N-oxide is primarily produced by flavin–containing monooxygenase enzymes FMO1 and FMO3.
The metabolism of vandetanib seemed to be similar in the toxicology species, rat and dog, as well as in mouse and human. The 2 major metabolites identified in excreta, were N-desmethyl-vandetanib and vandetanib-N-oxide. In mouse, a minor metabolite was also identified as O-desalkyl-vandetanib glucuronid. A glucuronide conjugate was also detected in human urine. Metabolism as well as biliary excretion appears to be most important for the elimination of vandetanib in preclinical species. CYP identification studies in vitro, suggest that CYP3A4 is involved in the formation of N-desmethyl-Vandetanib. vandetanib-N-oxide is formed via FMO1 and FMO3 (FMO=flavine mono-oxygenase). Both these enzymes are also found in kidney indicating that renal excretion might be contributed to the clearance of vandetanib.
Following oral dosing of (14)C-vandetanib, unchanged vandetanib and metabolites vandetanib N-oxide and N-desmethyl vandetanib were detected in plasma, urine and feces. A glucuronide conjugate was seen as a minor metabolite in excreta only. N-desmethyl-vandetanib is primarily produced by CYP3A4 and vandetanib-N-oxide by flavin-containing monooxygenase enzymes FMO1 and FMO3. N-desmethyl-vandetanib and vandetanib-N-oxide circulate at concentrations of approximately 7-17% and 1.4-2.2%, respectively, of those of vandetanib.
... In plasma, concentrations of total radioactivity were higher than vandetanib concentrations at all time points, indicating the presence of circulating metabolites. Unchanged vandetanib and 2 anticipated metabolites (N-desmethylvandetanib and vandetanib N-oxide) were detected in plasma, urine, and feces. A further trace minor metabolite (glucuronide conjugate) was found in urine and feces. ... Unchanged vandetanib and N-desmethyl and N-oxide metabolites were detected in plasma, urine, and feces.

Wikipedia

Vandetanib
Prenoxdiazine

FDA Medication Guides

Caprelsa
Vandetanib
TABLET;ORAL
GENZYME CORP
03/28/2022

Drug Warnings

/BOXED WARNING/ WARNING: QT PROLONGATION, TORSADES DE POINTES, AND SUDDEN DEATH. Caprelsa can prolong the QT interval. Torsades de pointes and sudden death have occurred in patients receiving Caprelsa. Do not use Caprelsa in patients with hypocalcemia, hypokalemia, hypomagnesemia, or long QT syndrome. Correct hypocalcemia, hypokalemia and/or hypomagnesemia prior to Caprelsa administration. Monitor electrolytes periodically. Avoid drugs known to prolong the QT interval. Only prescribers and pharmacies certified with the restricted distribution program are able to prescribe and dispense Caprelsa.
Vandetanib prolongs the QT interval in a concentration-dependent manner. Torsades de pointes, ventricular tachycardia, and sudden death have been reported in patients receiving vandetanib. In the phase 3 clinical study, patients randomized to receive vandetanib (300 once daily) had a mean increase in the QT interval (corrected for heart rate using Fridericia's formula (QTcF)) of 35 msec (range: 33-36 msec) from baseline; this increase in QTcF remained above 30 msec for the duration of the study (up to 2 years). In addition, an increase in QTcF of more than 60 msec from baseline occurred in 36% of patients receiving vandetanib, and QTcF exceeded 450 msec or 500 msec in 69 or 7% of patients, respectively.
Interstitial Lung Disease (ILD) or pneumonitis, including fatalities, has occurred in patients treated with Caprelsa. Consider a diagnosis of ILD in patients presenting with non-specific respiratory signs and symptoms. Interrupt Caprelsa for acute or worsening pulmonary symptoms. Discontinue Caprelsa if ILD is confirmed.
Ischemic cerebrovascular events, sometimes fatal, have been reported with vandetanib. In the phase 3 clinical study, ischemic cerebrovascular events were observed more frequently with vandetanib compared with placebo (1.3 versus 0%); all ischemic cerebrovascular events reported in this study were grade 3. Vandetanib should be discontinued in patients who experience a severe ischemic cerebrovascular event. The safety of resumption of vandetanib therapy after resolution of an ischemic cerebrovascular event has not been studied.
For more Drug Warnings (Complete) data for Vandetanib (20 total), please visit the HSDB record page.

Biological Half Life

Median half life of 19 days.
... Caprelsa at the 300 mg dose in medullary thyroid cancer (MTC) patients /is/ characterized by a ... median plasma half-life of 19 days.
... Vandetanib was absorbed and eliminated slowly with a half life of approximately 10 days after single oral doses. ...

Use Classification

Human drugs -> Antineoplastic and immunomodulating agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: L. F. A. Hennequin et al., World Intellectual Property Organization patent 01032651; eidem, United States of America patent 7173038 (2001, 2007 both to AstraZeneca).

Clinical Laboratory Methods

ZD6474 (N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy] quinazolin-4-amine) is a tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activity that is currently undergoing human trials for cancer treatment. ... A liquid chromatography tandem mass spectrometry method was developed for the determination of ZD6474 levels in mouse plasma and tissues. ... The accuracy in plasma was 88% at the lower limit of quantitation (20 ng/mL with a 50 microL plasma sample) with high precision (R.S.D.%<10%).
LC-MS/MS determination in plasma and CSF /cerebrospinal fluid/.

Interactions

Concomitant use of vandetanib with drugs known to prolong the QT interval, including class Ia (e.g., disopyramide, procainamide, quinidine) and class III (e.g., amiodarone, sotalol, dofetilide) antiarrhythmic agents, some anti-infectives (e.g., clarithromycin, gatifloxacin, moxifloxacin), some antipsychotic agents (e.g., chlorpromazine, thioridazine, haloperidol, asenapine, olanzapine, paliperidone, pimozide, quetiapine, ziprasidone), some type 3 serotonin (5-HT3) receptor antagonists used as antiemetic agents (e.g., dolasetron, granisetron, ondansetron), chloroquine, methadone, and tetrabenazine should be avoided. If a drug known to prolong the QT interval must be administered, more frequent ECG monitoring is recommended. If a 5-HT3 receptor antagonist is clinically necessary, some clinicians prefer granisetron because its effects on ECG intervals are less pronounced than those observed with dolasetron or ondansetron.
Inducers of CYP3A4 can alter plasma vandetanib concentrations. Concomitant use of vandetanib with potent CYP3A4 inducers (e.g., carbamazepine, dexamethasone, phenobarbital, phenytoin, rifabutin, rifampin, rifapentine) should be avoided. St. John's wort (Hypericum perforatum) may unpredictably decrease vandetanib exposure, and concomitant use of vandetanib with this agent also should be avoided.
Caprelsa increased plasma concentrations of digoxin. Use caution and closely monitor for toxicities when administering Caprelsa with digoxin.
Capresla increased plasma concentrations of metformin that is transported by the organic cation transporter type 2 (OCT2). Use caution and closely monitor for toxicities when administering Capresla with drugs that are transported by OCT2.

Stability Shelf Life

Vandetanib solid is found to be stable to both thermal and hydrolytic degradation but a small degree of degradation is observed under stressed photolytic conditions. In solution, vandetanib is degraded under acidic, oxidative and light stress conditions but it is stable under basic conditions.
Stable if stored as directed; avoid strong oxidizing agents

Dates

Last modified: 09-12-2023
1. Kabir MZ, Hamzah NAB, Ghani H, Mohamad SB, Alias Z, Tayyab S. Biophysical and computational characterization of vandetanib-lysozyme interaction. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Jan 15;189:485-494. doi: 10.1016/j.saa.2017.08.051. Epub 2017 Aug 18. PMID: 28843881.

2. Del Rivero J, Edgerly M, Ward J, Madan RA, Balasubramaniam S, Fojo T, Gramza AW. Phase I/II Trial of Vandetanib and Bortezomib in Adults with Locally Advanced or Metastatic Medullary Thyroid Cancer. Oncologist. 2019 Jan;24(1):16-e14. doi: 10.1634/theoncologist.2018-0452. Epub 2018 Oct 8. PMID: 30297385; PMCID: PMC6324636.

3. Ghorab MM, Alsaid MS, Soliman AM, Ragab FA. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. J Enzyme Inhib Med Chem. 2017 Dec;32(1):893-907. doi: 10.1080/14756366.2017.1334650. PMID: 28661197; PMCID: PMC6445170.

4. Brocato RL, Hooper JW. Progress on the Prevention and Treatment of Hantavirus Disease. Viruses. 2019 Jul 4;11(7):610. doi: 10.3390/v11070610. PMID: 31277410; PMCID: PMC6669544.

5. Indra R, Pompach P, Martínek V, Takácsová P, Vavrová K, Heger Z, Adam V, Eckschlager T, Kopečková K, Arlt VM, Stiborová M. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. Int J Mol Sci. 2019 Jul 10;20(14):3392. doi: 10.3390/ijms20143392. PMID: 31295928; PMCID: PMC6679423.

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